3-phenyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole
CAS No.: 2201703-44-6
Cat. No.: VC11801762
Molecular Formula: C21H17N3O3S
Molecular Weight: 391.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2201703-44-6 |
|---|---|
| Molecular Formula | C21H17N3O3S |
| Molecular Weight | 391.4 g/mol |
| IUPAC Name | (3-phenyl-2,1-benzoxazol-5-yl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone |
| Standard InChI | InChI=1S/C21H17N3O3S/c25-20(24-10-8-16(13-24)26-21-22-9-11-28-21)15-6-7-18-17(12-15)19(27-23-18)14-4-2-1-3-5-14/h1-7,9,11-12,16H,8,10,13H2 |
| Standard InChI Key | FJQXWWYSQZBOSB-UHFFFAOYSA-N |
| SMILES | C1CN(CC1OC2=NC=CS2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
| Canonical SMILES | C1CN(CC1OC2=NC=CS2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure comprises three distinct moieties:
-
2,1-Benzoxazole Core: A fused bicyclic system with oxygen and nitrogen atoms at positions 1 and 2, respectively. The phenyl group at position 3 enhances aromatic stacking potential.
-
Pyrrolidine-Thiazole Substituent: A pyrrolidine ring (five-membered nitrogen heterocycle) at position 5, linked via a carbonyl group to the benzoxazole core. The pyrrolidine’s oxygen atom connects to a thiazole ring, a sulfur- and nitrogen-containing heterocycle known for bioactivity.
-
Phenyl Group: Attached to the benzoxazole core, contributing to hydrophobic interactions in biological systems .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₇N₃O₃S |
| Molecular Weight | 391.4 g/mol |
| IUPAC Name | (3-Phenyl-2,1-benzoxazol-5-yl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone |
| Canonical SMILES | C1CN(CC1OC2=NC=CS2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Stereochemical Considerations
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis involves multi-step organic reactions, typically proceeding as follows:
-
Benzoxazole Formation: Condensation of 2-aminophenol derivatives with carboxylic acid derivatives under dehydrating conditions.
-
Pyrrolidine-Thiazole Coupling: Introduction of the pyrrolidine-thiazole moiety via nucleophilic acyl substitution or amide coupling reagents (e.g., HATU, EDC).
-
Final Functionalization: Installation of the phenyl group through Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation.
Example Reaction Scheme
-
Step 1: Synthesis of 5-carboxy-3-phenyl-2,1-benzoxazole via cyclization of 2-hydroxy-3-phenylbenzamide with phosphoryl chloride.
-
Step 2: Activation of the carboxylic acid using thionyl chloride (SOCl₂) to form the acyl chloride.
-
Step 3: Coupling with 3-(thiazol-2-yloxy)pyrrolidine in the presence of triethylamine (Et₃N) to yield the final product.
Table 2: Key Synthetic Intermediates
| Intermediate | Role in Synthesis |
|---|---|
| 5-Carboxy-3-phenyl-2,1-benzoxazole | Core structure precursor |
| 3-(Thiazol-2-yloxy)pyrrolidine | Thiazole-pyrrolidine donor |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: Expected signals include aromatic protons (δ 7.2–8.5 ppm), pyrrolidine methylenes (δ 2.5–3.5 ppm), and thiazole protons (δ 6.8–7.1 ppm).
-
¹³C NMR: Carbonyl resonance (δ ~170 ppm), benzoxazole carbons (δ 150–160 ppm), and thiazole carbons (δ 110–130 ppm).
Mass Spectrometry
-
High-Resolution MS: A molecular ion peak at m/z 391.4 (M⁺) confirms the molecular weight. Fragmentation patterns include loss of the thiazole-oxygen moiety (Δ m/z 101).
Infrared (IR) Spectroscopy
-
Key Absorptions: C=O stretch (~1680 cm⁻¹), C-O-C (benzoxazole) (~1250 cm⁻¹), and C-S (thiazole) (~680 cm⁻¹).
| Target | Potential Effect |
|---|---|
| HDACs | Epigenetic modulation |
| Topoisomerase II | DNA replication inhibition |
| COX-2 | Inflammation suppression |
Pharmaceutical Development and Challenges
Druglikeness and ADMET Profile
-
Lipophilicity: Calculated LogP ~3.2 (moderate, favoring blood-brain barrier penetration).
-
Solubility: Poor aqueous solubility due to aromatic rings; may require prodrug strategies or nanoformulations.
-
Metabolic Stability: Susceptible to cytochrome P450-mediated oxidation at the pyrrolidine nitrogen.
Formulation Strategies
-
Nanoparticle Encapsulation: Lipid-based nanoparticles to enhance bioavailability.
-
Salt Formation: Hydrochloride or phosphate salts to improve solubility.
Future Research Directions
Structure-Activity Relationship (SAR) Studies
-
Modifying the phenyl group to electron-deficient or -rich substituents to enhance target affinity.
-
Exploring alternative heterocycles (e.g., pyridine instead of thiazole) to reduce off-target effects.
In Vivo Efficacy and Toxicity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume